1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine
Description
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine is an indole-derived ethylamine compound with a methyl substituent at the 7-position of the indole ring and a methyl group on the ethylamine side chain. Its hydrochloride form (CAS: 4765-08-6) is documented in chemical registries . Structurally, the 7-methyl group may influence lipophilicity and receptor binding, while the ethylamine side chain could facilitate interactions with amine-binding biological targets.
Properties
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11/h3-5,7,9,14H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMGGZLKGIAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine typically involves the use of indole derivatives as starting materials. One common synthetic route includes the reaction of 1-methylindole with appropriate alkylating agents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the FtsZ protein, which is essential for bacterial cell division . In anticancer applications, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine and related indole derivatives:
Key Structural and Functional Insights:
Substituent Position Effects: Methyl vs. Methoxy: The 7-methyl group in the target compound enhances hydrophobicity compared to 7-methoxy derivatives (e.g., ). Methoxy groups may improve metabolic stability but reduce membrane permeability . Positional Isomerism: 6-Methyl substitution () vs.
Functional Group Variations :
- Ethylamine vs. Carboxylic Acid : The ethylamine side chain in the target compound and contrasts with the acetic acid group in . Ethylamine derivatives are more likely to interact with amine receptors (e.g., serotonin receptors), while carboxylic acids may serve as intermediates or prodrugs .
- Acetylated Derivatives : highlights acetylated indoles with reduced polarity, suitable for synthetic scalability via microwave methods .
Synthetic Methodologies: Oxalyl chloride reactions (), microwave-assisted synthesis (), and click chemistry () are common strategies for indole functionalization.
Biological Implications :
- Ethylamine-containing indoles (target compound, ) may exhibit neuroactive properties, while antioxidants () emphasize hydroxyl/methoxy substituents for radical scavenging.
Biological Activity
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 188.27 g/mol. The compound features an indole moiety, which is known for its role in various biological processes.
The biological activity of this compound primarily stems from its interaction with various molecular targets:
- Cancer Research : It has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.
- Neuropharmacology : The compound influences neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Activity : It exhibits antimicrobial properties by inhibiting the FtsZ protein, essential for bacterial cell division.
Biological Activities
The following table summarizes the biological activities and relevant findings associated with this compound:
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibits tubulin polymerization; induces apoptosis in cancer cells | |
| Neuropharmacological | Modulates neurotransmitter systems; potential for treating neurodegenerative diseases | |
| Antimicrobial | Inhibits FtsZ protein, affecting bacterial cell division |
Case Studies and Research Findings
- Anticancer Efficacy : A study indicated that this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis through the activation of caspase pathways and arresting the cell cycle at the G2/M phase .
- Neuropharmacological Effects : Research highlighted its potential role in modulating serotonin receptors, suggesting possible applications in treating mood disorders and other neurological conditions.
- Antimicrobial Properties : In vitro studies revealed that the compound exhibited activity against several bacterial strains, making it a candidate for further development as an antibiotic agent.
Q & A
Q. What are the common synthetic routes for 1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine, and what are their key reaction conditions?
The synthesis of this compound typically involves indole ring functionalization and subsequent amine formation. Two primary methodologies are:
- Route 1 : Starting from 7-methylindole-3-carbaldehyde , reductive amination using NaBH₄ or LiAlH₄ yields the target compound. This method achieves moderate yields (~45–58%) and requires careful pH control during workup to prevent side reactions .
- Route 2 : Via 2-nitrotoluene derivatives , catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated coupling reactions introduces the ethylamine side chain. Yields vary (50–75%) depending on substituent steric effects .
Q. Key Methodological Considerations :
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
1H-NMR is critical for structural validation. Key spectral features include:
- Indole NH proton : A broad singlet at δ ~10.8–10.9 ppm .
- Ethylamine chain : A multiplet for the CH₂ group (δ ~2.7–3.4 ppm) and a doublet for the methyl group (δ ~1.1–1.2 ppm, J = 6.3–6.6 Hz) .
- Aromatic protons : Multiplets between δ 6.8–7.8 ppm, confirming the 7-methyl substitution pattern .
Mass spectrometry (ESI-MS or EI-MS) provides molecular ion peaks (e.g., m/z 349 [M+H]⁺) and fragmentation patterns consistent with indole-ethylamine scaffolds .
Advanced Research Questions
Q. How does the substitution pattern on the indole ring influence the compound’s receptor binding affinity?
The 7-methyl group and ethylamine side chain are critical for modulating interactions with serotonin receptors (e.g., 5-HT₂B). Comparative studies of analogs reveal:
- Methyl position : 7-Methyl substitution enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted indoles .
- Side chain length : Ethylamine (vs. longer chains) optimizes steric fit in receptor binding pockets, as shown in competitive binding assays (IC₅₀ values < 100 nM for 5-HT₂B) .
Q. Experimental Design :
- In vitro receptor assays : Use radiolabeled ligands (e.g., [³H]-LSD) in HEK293 cells expressing recombinant 5-HT receptors.
- Functional assays : Measure intracellular Ca²⁺ flux or cAMP production to assess agonist/antagonist activity .
Q. What methodologies are employed to study the crystallographic structure of this compound and its analogs?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
Crystallization : Slow vapor diffusion (e.g., ethanol/water mixtures) produces diffraction-quality crystals.
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
Refinement : SHELXL software refines structures, achieving R-factors < 0.05 for high-resolution data .
Example : A related indole derivative (7-chloro-2-methyl analog) showed planar indole rings with a dihedral angle of 8.2° between the ethylamine chain and the ring, influencing receptor docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
